4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-8-12(21-17-15-8)13(19)14-7-9-6-10(16-18(9)2)11-4-3-5-20-11/h3-6H,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWQLPIBYBAYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity through various studies, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for enhancing biological interactions. The presence of the carboxamide group further contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer properties. For instance, 1,3,4-thiadiazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanisms often involve:
- Inhibition of DNA/RNA synthesis : Thiadiazoles can interfere with nucleic acid synthesis, disrupting cell division.
- Kinase inhibition : They may inhibit key kinases involved in cancer progression.
Case Studies
- In Vitro Studies : A study reported that derivatives with similar structures to 4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide exhibited cytotoxic effects against HepG2 and A549 cell lines, with IC50 values indicating potent activity (IC50 = 4.37 ± 0.7 μM for HepG2) .
- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in tumorigenesis, providing insights into their mechanism of action .
Comparative Biological Activity
The following table summarizes the biological activities reported for various thiadiazole derivatives, including the compound :
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide | Thiadiazole | Anticancer, antimicrobial |
| 3-methyl-N-pentyl-1,2,4-thiadiazole-5-carboxamide | Thiadiazole | Antimicrobial, anti-inflammatory |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Thiadiazole | Antitumor (IC50 = 4.37 μM) |
The anticancer effects of thiadiazoles are attributed to several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis.
- Tubulin Interaction : Some thiadiazoles disrupt microtubule dynamics by binding to tubulin.
- Phosphorylation Inhibition : Inhibition of phosphorylation processes critical for cancer cell survival.
Comparison with Similar Compounds
Pyridine-Substituted Analog: 4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide
Structural Differences :
Functional Implications :
- Bioactivity : Pyridine derivatives often exhibit improved pharmacokinetic profiles due to increased polarity, while thiophene’s electron-rich nature may enhance interactions with hydrophobic targets.
Synthesis :
Both compounds likely share synthetic routes involving:
Thiadiazole core formation via cyclization of thiosemicarbazides or related precursors .
Amide coupling between carboxylic acid intermediates and substituted pyrazolylmethylamines using coupling reagents like HATU or EDCI .
4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamide Derivatives
Structural Differences :
Functional Implications :
- Reactivity : Thiadiazoles are more electron-deficient, favoring nucleophilic aromatic substitution, while thiazoles participate in electrophilic reactions.
- Biological Activity : Thiazole carboxamides are reported as kinase inhibitors or antimicrobial agents , whereas thiadiazoles are associated with broader antitumor activity .
Pyrimidine-Thiazole Carboxamides
Example: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine . Structural Differences:
- Pyrimidine-thiazole core vs. thiadiazole-pyrazole.
- Substituents include morpholinosulfonyl and phenyl groups.
Functional Implications :
- Target Selectivity : The pyrimidine-thiazole hybrid may target kinases or enzymes with larger active sites, while the compact thiadiazole-pyrazole system could interact with narrower binding pockets.
- Synthetic Complexity : Multi-step coupling and sulfonation reactions are required for pyrimidine-thiazole derivatives , whereas thiadiazole synthesis is often more straightforward .
1,3,4-Thiadiazole Derivatives with Broad Bioactivity
Examples: Antimicrobial and antitumor thiadiazoles (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) . Structural Differences:
- Substituents vary (e.g., trichloroethyl groups), but all retain the 1,3,4-thiadiazole core.
Functional Implications :
- Activity Trends : Antitumor activity correlates with electron-withdrawing substituents (e.g., nitro or halogens), while antimicrobial activity is enhanced by hydrophobic groups (e.g., phenyl or thiophene) .
- Synthesis : Cyclization using iodine and triethylamine is common for thiadiazole formation , contrasting with the coupling-dominated routes of thiazole derivatives .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
